molecular formula C9H13NO3S B575163 2-Ethoxy-5-methylbenzenesulfonamide CAS No. 187471-14-3

2-Ethoxy-5-methylbenzenesulfonamide

Cat. No.: B575163
CAS No.: 187471-14-3
M. Wt: 215.267
InChI Key: DPGOTEGIJVQWMT-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring. Sulfonamides are known for their versatility as intermediates in organic synthesis and their bioactivity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-ethoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGOTEGIJVQWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655654
Record name 2-Ethoxy-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187471-14-3
Record name 2-Ethoxy-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Ethoxy-5-methylbenzenesulfonamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Ethoxy-5-methylbenzenesulfonamide can be contextualized by comparing it to analogs with modified substituents or backbone variations. Below is a detailed analysis based on the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents (Position) Molecular Weight Similarity Score Key Properties/Applications
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (116091-63-5) Methoxy (-OCH₃, 2), 2-oxopropyl (-COCH₂CH₃, 5) 257.28 g/mol 0.90 Higher reactivity due to ketone group; potential intermediate in drug synthesis
2-(2-Methoxyethoxy)benzenesulfonamide (82031-33-2) 2-Methoxyethoxy (-OCH₂CH₂OCH₃, 2) 245.27 g/mol 0.81 Enhanced solubility in polar solvents; explored in polymer chemistry
Ethyl 2-methoxy-5-sulfamoylbenzoate (33045-53-3) Methoxy (-OCH₃, 2), sulfamoyl (-SO₂NH₂, 5), ethyl ester (-COOCH₂CH₃) 289.30 g/mol 0.80 Ester group improves metabolic stability; used in prodrug design
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (N/A) Methoxy (-OCH₃, 2), chloro (-Cl, 5), sulfamoylphenyl-ethylamide 434.88 g/mol N/A Glyburide-related impurity; antidiabetic activity via sulfonylurea receptor modulation

Key Observations:

The methyl group at the 5-position is less sterically demanding than the 2-oxopropyl group in 116091-63-5, which may reduce steric hindrance in enzyme-binding interactions .

Functional Group Modifications Compounds with ester groups (e.g., 33045-53-3) exhibit improved stability under acidic conditions, making them suitable for oral drug formulations. In contrast, the absence of esterification in this compound suggests it may require alternative prodrug strategies .

Safety and Handling

  • While safety data for this compound are absent, analogs like 116091-63-5 lack classified hazards but require standard sulfonamide precautions (e.g., avoiding inhalation) .

Biological Activity

2-Ethoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique chemical structure, exhibits interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure

The chemical formula for this compound is C11H15NO2SC_{11}H_{15}NO_2S. Its structure includes an ethoxy group and a methyl group attached to a benzenesulfonamide core, which is essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known to mimic natural substrates, leading to competitive inhibition of enzyme activity. For instance, it has been observed to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound interferes with metabolic pathways by inhibiting enzymes involved in folate synthesis.
  • Receptor Interaction : Preliminary studies suggest potential interactions with inflammatory mediators, indicating possible anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

Activity Description
Antimicrobial Inhibits the growth of various bacterial strains by blocking folic acid synthesis.
Anti-inflammatory Potential to modulate inflammatory pathways, although specific mechanisms require further elucidation.
Enzyme Inhibition Interacts with specific enzymes related to metabolic processes, affecting cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antimicrobial Studies : A study demonstrated that sulfonamide derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting potential antiviral applications against hepatitis B virus (HBV) infections .
  • Structure-Activity Relationship (SAR) : Research on similar sulfonamide compounds highlighted the importance of substituents on the phenyl rings for sustained activation of signaling pathways such as NF-κB and ISRE, which are crucial for immune responses .
  • In Vivo Applications : In murine models, compounds structurally related to this compound showed enhanced immunological responses when used as co-adjuvants in vaccination studies .

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